Aqueous Solubility: >500% Increase vs. Benzene and 8.5‑Fold Advantage over Non‑Oxygenated BCHep
Replacing the central meta-benzene ring in the anticancer drug sonidegib with the 3-oxabicyclo[3.1.1]heptane scaffold (oxa-BCHep) yields analogue 51, which exhibits a water solubility of 34 µM. This represents a >5.7‑fold increase over the parent drug (6 µM) and an 8.5‑fold increase over the non‑oxygenated BCHep analogue 50 (4 µM) [1]. The endocyclic oxygen atom is the critical structural determinant, as the BCHep scaffold lacking oxygen actually decreases solubility relative to the parent. These data establish that building blocks delivering the oxa-BCHep core—such as 3-oxabicyclo[3.1.1]heptan-1-ylmethanamine hydrochloride—provide an intrinsic solubility advantage that cannot be replicated by benzene-based or BCHep-based alternatives.
| Evidence Dimension | Thermodynamic aqueous solubility |
|---|---|
| Target Compound Data | 34 µM (oxa-BCHep analogue 51 of sonidegib) |
| Comparator Or Baseline | 6 µM (sonidegib, parent meta-benzene drug); 4 µM (non‑oxygenated BCHep analogue 50) |
| Quantified Difference | >5.7-fold increase vs. benzene parent; 8.5-fold increase vs. non‑oxygenated BCHep |
| Conditions | Equilibrium solubility measurement (supporting information of Angew. Chem. Int. Ed. 2025 reference; exact buffer conditions detailed in pp. S241–S249) |
Why This Matters
Aqueous solubility is a primary driver of oral bioavailability and formulation flexibility; the >500% solubility advantage translates directly into fewer solubility-related drug development failures.
- [1] Dibchak, D.; Mykhailiuk, P. K. 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene. Angew. Chem. Int. Ed. 2025, 64, e202505519. (Lines 276-280; Supporting Information pp. S241–S249). DOI: 10.1002/anie.202505519 View Source
